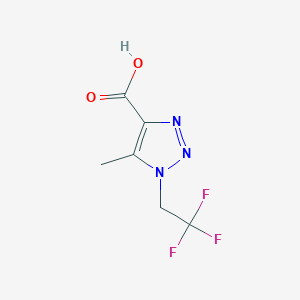

5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative characterized by a trifluoroethyl substituent at the 1-position and a carboxylic acid group at the 4-position. The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

Crystallographic studies of related triazole-carboxylic acids (e.g., 5-methyl-1-phenyl and 1-benzyl analogs) reveal planar triazole rings with intermolecular hydrogen bonding involving the carboxylic acid group, stabilizing crystal structures .

Properties

Molecular Formula |

C6H6F3N3O2 |

|---|---|

Molecular Weight |

209.13 g/mol |

IUPAC Name |

5-methyl-1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C6H6F3N3O2/c1-3-4(5(13)14)10-11-12(3)2-6(7,8)9/h2H2,1H3,(H,13,14) |

InChI Key |

MBHQQXIJRAWHBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1CC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) ions. The reaction conditions usually involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituent at the 1-position of the triazole ring significantly influences physicochemical properties and bioactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., trifluoroethyl, nitro): Increase acidity of the carboxylic acid and improve resistance to enzymatic degradation .

- Aromatic Substituents (e.g., phenyl, p-nitrophenyl): Enhance π-π stacking in crystals, influencing solubility and solid-state stability .

- Heterocyclic Substituents (e.g., thiazol-2-yl): Introduce additional pharmacophoric motifs, enabling interactions with biological targets .

Biological Activity

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248712-59-5) is a synthetic compound that has garnered attention in medicinal chemistry and biological research. This compound belongs to the triazole class and is noted for its unique trifluoroethyl group, which may enhance its biological activity and pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H8F3N3O2 |

| Molecular Weight | 227.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1248712-59-5 |

| Canonical SMILES | CC1=NN(N=C1C(=O)O)C(C(F)(F)F)C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in mimicking natural substrates and can influence enzyme activity by acting as a competitive inhibitor. The trifluoroethyl group may enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability.

Key Interactions

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to specific receptors in the body, modulating their activity and influencing physiological responses.

Antimicrobial Properties

Research has indicated that triazole compounds possess significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that similar triazoles exhibit potent antifungal activity against various strains of fungi. The introduction of the trifluoroethyl group is hypothesized to enhance this activity by improving membrane permeability.

Antiparasitic Activity

Triazoles have also been explored for their antiparasitic effects:

- Case Study : In vitro assays showed that compounds with similar structures to this compound demonstrated effective inhibition of Leishmania species. The EC50 values were significantly lower than those of traditional treatments.

Safety Profile and Toxicology

The safety profile of this compound has been assessed through various toxicological studies:

- In Vivo Studies : Animal models indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.

- Metabolic Stability : Studies on metabolic stability show that the compound exhibits low clearance rates in liver microsomes from various species, indicating potential for prolonged action in vivo.

Applications in Drug Development

Given its promising biological activities:

- Pharmaceutical Development : this compound is being investigated as a lead compound in the development of new antimicrobial and antiparasitic agents.

Q & A

How can researchers optimize the synthesis of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid to improve yield and purity?

Level : Basic

Methodological Answer :

The synthesis of triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization. To optimize yield and purity:

- Precursor Selection : Use 2,2,2-trifluoroethyl azide and methyl acetoacetate derivatives as starting materials, ensuring stoichiometric equivalence.

- Catalytic Conditions : Employ Cu(I) catalysts (e.g., CuI) with ligands like TBTA to enhance regioselectivity and reduce byproducts .

- Workup Protocol : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to isolate the carboxylic acid form.

- Yield Monitoring : Track reaction progress using TLC and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase).

What spectroscopic and crystallographic methods are most effective for validating the structure of this compound?

Level : Basic

Methodological Answer :

- NMR Spectroscopy :

- X-Ray Crystallography :

How can regioselectivity be controlled during triazole ring formation to avoid structural isomers?

Level : Advanced

Methodological Answer :

Regioselectivity in triazole synthesis is critical. Key strategies include:

- Catalytic Tuning : Use Cu(I) catalysts for 1,4-disubstituted triazoles; Ru-based catalysts for 1,5-isomers. For 1,2,3-triazoles, optimize reaction temperature (e.g., 60–80°C for thermal control) .

- Steric Effects : Bulky substituents (e.g., trifluoroethyl) favor specific regiochemistry. Compare with structurally characterized analogs (e.g., 5-methyl-1-(3-trifluoromethylphenyl) derivatives) .

- Computational Pre-screening : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict thermodynamic favorability of regioisomers .

Which computational methods are suitable for assessing electronic properties and structure-activity relationships (SAR)?

Level : Advanced

Methodological Answer :

- DFT Calculations :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Validate with crystallographic data from PDB entries of similar ligands .

How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths or thermal parameters?

Level : Advanced

Methodological Answer :

- Refinement Protocols :

- Data Validation Tools :

- Use PLATON to check for missed symmetry or disorder.

- Compare C–C bond lengths (mean deviation <0.005 Å) and angles with literature values .

What experimental designs are recommended for evaluating the compound’s anticancer activity in vitro?

Level : Advanced

Methodological Answer :

- Cell Line Selection : Test against NCI-60 panel lines (e.g., lung cancer A549/ATCC, melanoma LOX IMVI) .

- Dose-Response Assays : Use MTT/WST-1 protocols (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and vehicle controls.

- Mechanistic Studies :

- Perform Western blotting for apoptosis markers (caspase-3, PARP).

- Assess Wnt/β-catenin pathway modulation via luciferase reporter assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.